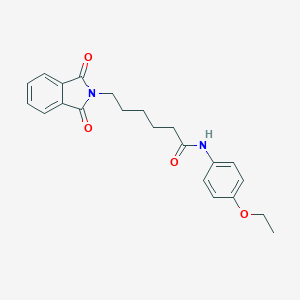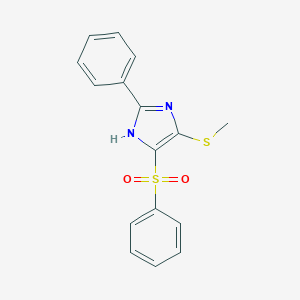
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is a benzamide derivative with a tetrahydrofuran-2-ylmethyl group attached to the benzene ring. In
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in breast cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its specificity for breast cancer cells. This makes it a promising candidate for targeted cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are a number of future directions for research on 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This could lead to the development of more targeted cancer therapies. Additionally, researchers could explore the potential of this compound in combination with other anticancer agents to enhance its efficacy. Finally, studies could be conducted to optimize the synthesis of this compound, with the goal of improving its solubility and stability.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with tetrahydrofuran-2-methanol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential as a pharmaceutical agent. It has been found to have anticancer properties, specifically in the treatment of breast cancer. Studies have shown that this compound inhibits the growth and proliferation of breast cancer cells, making it a promising candidate for further research.
Propriétés
Nom du produit |
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide |
|---|---|
Formule moléculaire |
C12H13Cl2NO2 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
2,5-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
Clé InChI |
VZGQPEWUNFQTLQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

